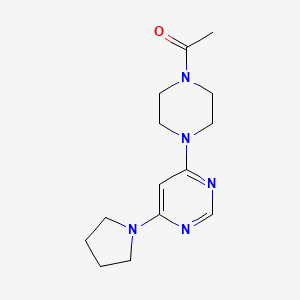![molecular formula C24H19N5O2S B5547075 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide often involves complex reactions aiming to attach specific functional groups to the benzenesulfonamide backbone, enhancing the molecule's bioactivity. For instance, derivatives of benzenesulfonamide have been synthesized by coupling different aliphatic and aromatic amines with benzenesulfonyl chloride under controlled conditions, followed by further functionalization to achieve the desired activity profile (Makhaeva et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. The precise arrangement of atoms within the molecule dictates its chemical behavior and interaction with biological targets. For example, the incorporation of quinoline or naphthyl moieties can significantly alter the molecule's binding affinity to specific enzymes or receptors, influencing its pharmacological profile (Żołnowska et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including N-alkylation, amidation, and cyclization, to introduce or modify functional groups that are critical for their biological activity. The presence of the benzenesulfonamide group, for instance, is pivotal in the synthesis of novel inhibitors for enzymes like carbonic anhydrase, which play a role in tumor progression and metastasis (Eldehna et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure and significantly affect their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Adjustments in the molecule's structure can enhance its stability and solubility, improving its potential as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the presence of functional groups, determine the compound's interaction with biological systems. The specific arrangement and type of functional groups within the molecule can dictate its ability to interact with biological targets, influence biological pathways, and elicit a therapeutic response.
For a detailed exploration of these topics and access to a broader range of scientific insights, visit consensus.app.
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives and Their Applications
Antimicrobial and Antitumoral Properties
Quinoxaline derivatives have been extensively studied for their antimicrobial activities and potential in treating chronic and metabolic diseases. They offer a wide range of biomedical applications, notably in antimicrobial activities and chronic disease treatment. Modifying the quinoxaline structure enables the development of compounds with varied biomedical applications, including potential antitumoral properties (Pereira et al., 2015).
Corrosion Inhibition
In addition to their biomedical significance, quinoxaline derivatives, including those similar in structure to 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide, have shown effectiveness as anticorrosive materials. These derivatives exhibit good efficiency against metallic corrosion, which can be attributed to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property highlights the industrial value of quinoxaline derivatives in protecting materials from corrosion (Verma et al., 2020).
Eigenschaften
IUPAC Name |
4-amino-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c25-18-10-13-20(14-11-18)32(30,31)29-24-23(27-21-7-3-4-8-22(21)28-24)26-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H,25H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLLKOYZMQOMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)
![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

